2-methyl-3-(1H-pyrazol-1-yl)propanoic acid
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Overview
Description
2-Methyl-3-(1H-pyrazol-1-yl)propanoic acid is a chemical compound with the empirical formula C7H10N2O2 . It is a solid substance .
Synthesis Analysis
The synthesis of compounds containing the 1H-pyrazol-1-yl group, such as 2-methyl-3-(1H-pyrazol-1-yl)propanoic acid, has been reported in the literature . For instance, one study described the synthesis of twenty-five derivatives containing 3-methyl-1H-pyrazol-5-yl by intermediate derivatization methods (IDMs) .Molecular Structure Analysis
The molecular structure of 2-methyl-3-(1H-pyrazol-1-yl)propanoic acid can be represented by the SMILES string O=C(O)C©CN1N=CC=C1 . The molecular weight of this compound is 154.17 .Physical And Chemical Properties Analysis
2-Methyl-3-(1H-pyrazol-1-yl)propanoic acid is a solid substance . One study reported a related compound as a light yellow solid with a melting point of 93–96°C .Scientific Research Applications
Organic Synthesis and Heterocyclic Chemistry
Chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones
This research focuses on the reactivity of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one (DCNP) derivatives as building blocks for synthesizing heterocyclic compounds. The unique reactivity of DCNP allows for mild reaction conditions to generate a variety of heterocyclic compounds and dyes, emphasizing its significance in organic synthesis and heterocyclic chemistry Gomaa & Ali, 2020.
Medicinal Chemistry
Pyrazole Derivatives as Medicinal Scaffolds
Methyl-substituted pyrazoles are highlighted for their potent medicinal properties, showing a wide spectrum of biological activities. The review covers synthetic approaches and medical significances, positioning pyrazole derivatives as critical for developing new pharmaceutical leads Sharma et al., 2021.
Anticancer Research
Synthetic Strategies of Pyrazoline Derivatives for Anticancer Agents
This study outlines the synthesis of pyrazoline derivatives and their significant impact on anticancer activity. The review provides insights into various synthetic methods and their contributions to anticancer research, suggesting the potential of pyrazoline in therapeutic applications Ray et al., 2022.
Environmental Science
Sorption of Phenoxy Herbicides to Soil and Minerals
This research examines the sorption properties of 2,4-D and other phenoxy herbicides to different soils and minerals, providing insights into the environmental fate and behavior of these compounds. Understanding their sorption mechanisms is crucial for assessing environmental risks and developing remediation strategies Werner, Garratt, & Pigott, 2012.
Safety And Hazards
properties
IUPAC Name |
2-methyl-3-pyrazol-1-ylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-6(7(10)11)5-9-4-2-3-8-9/h2-4,6H,5H2,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWIFKSTVTRTEQU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=CC=N1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10424354 |
Source
|
Record name | 2-methyl-3-(1H-pyrazol-1-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10424354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-3-(1H-pyrazol-1-yl)propanoic acid | |
CAS RN |
197094-12-5 |
Source
|
Record name | 2-methyl-3-(1H-pyrazol-1-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10424354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-3-(1H-pyrazol-1-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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